molecular formula C14H13ClN2O5 B2985653 Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 128043-66-3

Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B2985653
CAS No.: 128043-66-3
M. Wt: 324.72
InChI Key: PBRMOOPCYPKNRG-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex arrangement of functional groups, including an ethyl ester, a chlorobenzyl moiety, and an imidazolidinyl ring, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazolidinyl Ring: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinyl ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl intermediate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[3-(2-bromobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.

    Ethyl 2-[3-(2-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: The methyl group may alter the compound’s hydrophobicity and binding affinity to molecular targets.

Properties

IUPAC Name

ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRMOOPCYPKNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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